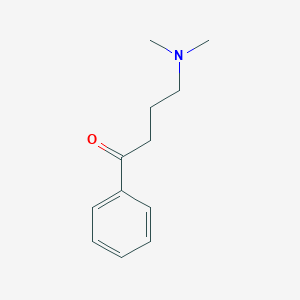

4-(Dimethylamino)-1-phenylbutan-1-one

Vue d'ensemble

Description

DMAP is a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications .

Synthesis Analysis

The synthesis of DMAP involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

DMAP has a simple molecular structure, but it exhibits complex photophysics. It is a well-known model compound for dual fluorescence, exhibiting two distinct fluorescence emission bands in sufficiently polar solvents .Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It exhibits two distinct fluorescence emission bands in sufficiently polar solvents .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “4-(Dimethylamino)-1-phenylbutan-1-one”:

Identification of Microplastics

This compound is used in fluorescence-based analytical methods for identifying microplastics from common use plastic items such as polypropylene, polyethylene, polystyrene, and PET .

Mercury Detection

A flow injection analysis method incorporating a thiosemicarbazone-based coated wire electrode uses this compound for the determination of mercury (II) .

Modulation of N-methyl-D-aspartate Receptors

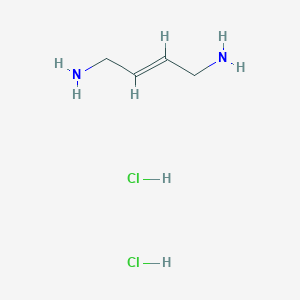

It has molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors, which is utilized in reducing the effects of alcohol dependence .

Green Catalytic Protocols

The compound is involved in the development of new, inexpensive, fast, and efficient green catalytic protocols under mild reaction conditions .

Chemical Supply for Research

It is available from various suppliers for use in scientific research, indicating its importance and versatility in laboratory settings .

Environmental Analysis

Predicted data generated using environmental software suggests its potential application in environmental analysis due to its chemical properties .

Mécanisme D'action

Target of Action

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with proteins like replicase polyprotein 1ab and orf1a polyprotein . These proteins are involved in the replication of SARS-CoV .

Mode of Action

Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been shown to act as very effective acyl transfer agents . They can speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold .

Biochemical Pathways

Related compounds like 4-dimethylaminopyridine are known to play a role in various biochemical processes . For instance, they can act as a base and deprotonate phenols, leading to the formation of phenolate ions that can add to anhydrides .

Result of Action

Similar compounds like 4-dimethylaminophenol are known to generate methemoglobin , which can affect the oxygen-carrying capacity of the blood.

Action Environment

It has been observed that temperature can significantly impact the protonation degree of similar compounds like 4-(dimethylamino)pyridine . This suggests that environmental factors like temperature could potentially influence the action of 4-(Dimethylamino)-1-phenylbutan-1-one.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylamino)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13(2)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDALPKATCCTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338176 | |

| Record name | 4-(dimethylamino)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-1-phenylbutan-1-one | |

CAS RN |

3760-63-2 | |

| Record name | 4-(dimethylamino)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

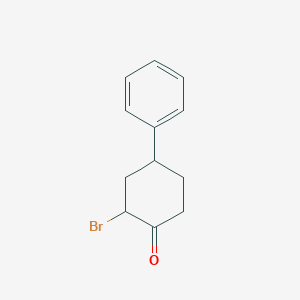

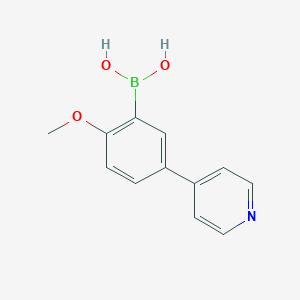

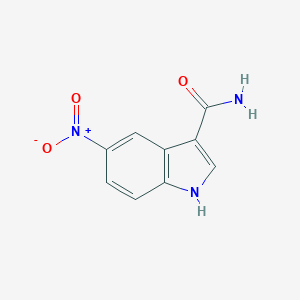

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

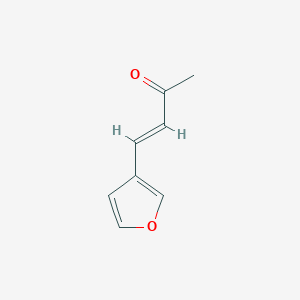

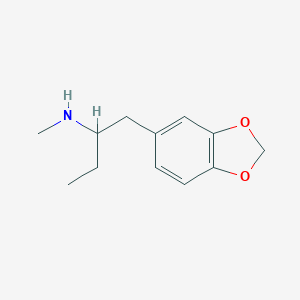

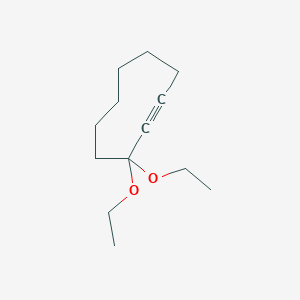

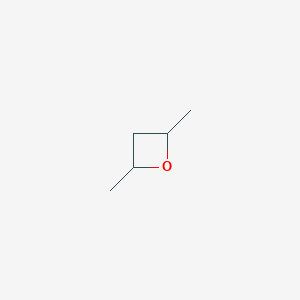

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)

![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)